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6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings, each substituted with amino and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Rings: The initial step involves the formation of benzothiazole rings through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Substitution Reactions: The benzothiazole rings are then subjected to substitution reactions to introduce the amino and methoxy groups. This can be achieved using reagents such as methoxyamine and methanol under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the two substituted benzothiazole rings through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzothiazoles.
Scientific Research Applications
6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular function.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: A simpler analog with similar functional groups but lacking the second benzothiazole ring.
4-Methoxybenzothiazole: Another analog with a single benzothiazole ring and a methoxy group.
Uniqueness
6-(2-Amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential for multi-target interactions and diverse applications in research and industry.
Properties
IUPAC Name |
6-(2-amino-4-methoxy-1,3-benzothiazol-6-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-21-9-3-7(5-11-13(9)19-15(17)23-11)8-4-10(22-2)14-12(6-8)24-16(18)20-14/h3-6H,1-2H3,(H2,17,19)(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APADRUPIVHTEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C3=CC(=C4C(=C3)SC(=N4)N)OC)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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